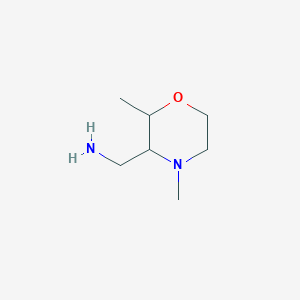
(2,4-Dimethylmorpholin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dimethylmorpholin-3-yl)methanamine is a chemical compound with the molecular formula C7H16N2O. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two methyl groups at the 2 and 4 positions of the morpholine ring and a methanamine group at the 3 position. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylmorpholin-3-yl)methanamine typically involves the reaction of morpholine derivatives with suitable alkylating agents. One common method is the alkylation of 2,4-dimethylmorpholine with formaldehyde and ammonia, followed by reduction to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction step .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps like distillation and crystallization are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dimethylmorpholin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
The major products formed from these reactions include various substituted morpholine derivatives, amine oxides, and reduced amine compounds .
Applications De Recherche Scientifique
(2,4-Dimethylmorpholin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mécanisme D'action
The mechanism of action of (2,4-Dimethylmorpholin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,6-Dimethylmorpholin-4-yl)methanamine
- (3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl)methanamine
Uniqueness
(2,4-Dimethylmorpholin-3-yl)methanamine is unique due to the specific positioning of the methyl groups and the methanamine group on the morpholine ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Propriétés
Formule moléculaire |
C7H16N2O |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
(2,4-dimethylmorpholin-3-yl)methanamine |
InChI |
InChI=1S/C7H16N2O/c1-6-7(5-8)9(2)3-4-10-6/h6-7H,3-5,8H2,1-2H3 |
Clé InChI |
SMMKAUJFHDARGL-UHFFFAOYSA-N |
SMILES canonique |
CC1C(N(CCO1)C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B12942031.png)
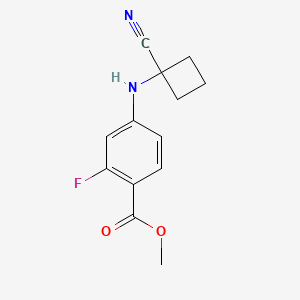
![8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12942034.png)

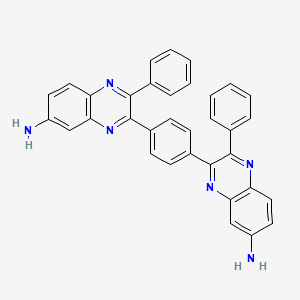
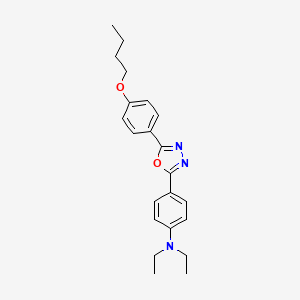
![1-[2-(Butylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942075.png)
![1,10-bis(2,6-diethyl-4-methylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942078.png)
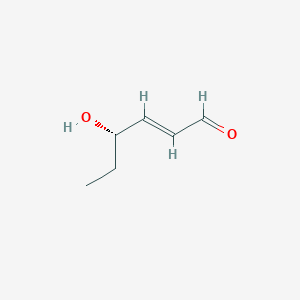
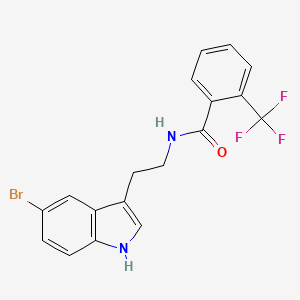
![2-Bromo-5,8-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-3-carboxamide](/img/structure/B12942087.png)


![7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B12942126.png)
